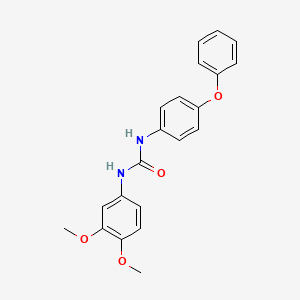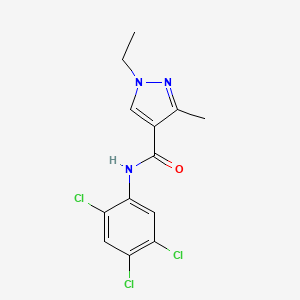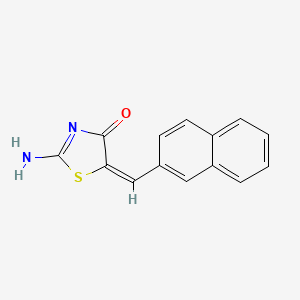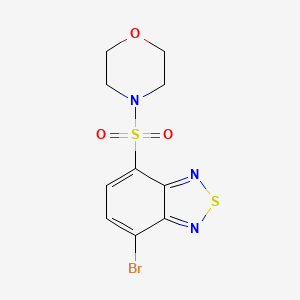
N-(3,4-dimethoxyphenyl)-N'-(4-phenoxyphenyl)urea
描述
N-(3,4-dimethoxyphenyl)-N’-(4-phenoxyphenyl)urea is an organic compound characterized by the presence of two aromatic rings connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 4-phenoxyaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of safer carbonylating agents and optimized reaction conditions can help in scaling up the synthesis while minimizing environmental impact.
化学反应分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the urea linkage to amine functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or partially reduced urea derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学研究应用
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-N’-(4-phenoxyphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
Medicinally, N-(3,4-dimethoxyphenyl)-N’-(4-phenoxyphenyl)urea has potential applications as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty polymers and advanced materials with specific mechanical or thermal properties.
作用机制
The mechanism by which N-(3,4-dimethoxyphenyl)-N’-(4-phenoxyphenyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The urea linkage and aromatic rings facilitate binding to active sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3,4-dimethoxyphenyl)-N’-(4-chlorophenyl)urea
- N-(3,4-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea
- N-(3,4-dimethoxyphenyl)-N’-(4-nitrophenyl)urea
Uniqueness
Compared to similar compounds, N-(3,4-dimethoxyphenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets. This structural feature may also influence its reactivity and stability, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-19-13-10-16(14-20(19)26-2)23-21(24)22-15-8-11-18(12-9-15)27-17-6-4-3-5-7-17/h3-14H,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEJUAQFBOYYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B3482417.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B3482423.png)
![3-(3,4-dimethoxyphenyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B3482427.png)
![1-ethyl-N-{4-[(mesitylamino)sulfonyl]phenyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482436.png)
![4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3482449.png)
![ethyl 5-benzyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3482450.png)
![3-[2-(benzyloxy)-3-methoxybenzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3482453.png)
![methyl 4-(3-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3482456.png)
![(5E)-5-[(4-aminophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3482463.png)


![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3482507.png)
